Cas no 2567504-92-9 (Tert-butyl 3-formylcyclobutane-1-carboxylate)

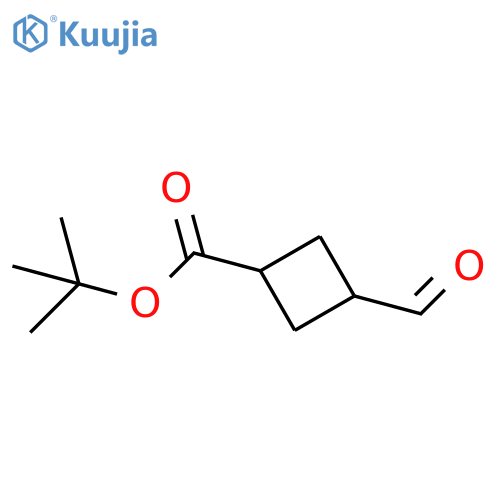

2567504-92-9 structure

商品名:Tert-butyl 3-formylcyclobutane-1-carboxylate

CAS番号:2567504-92-9

MF:C10H16O3

メガワット:184.232243537903

MDL:MFCD32878436

CID:5464190

PubChem ID:155820124

Tert-butyl 3-formylcyclobutane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- Tert-butyl 3-formylcyclobutane-1-carboxylate

- Z4657709305

- Cyclobutanecarboxylic acid, 3-formyl-, 1,1-dimethylethyl ester

-

- MDL: MFCD32878436

- インチ: 1S/C10H16O3/c1-10(2,3)13-9(12)8-4-7(5-8)6-11/h6-8H,4-5H2,1-3H3

- InChIKey: NPADPCUFDVAIRY-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(C1CC(C=O)C1)=O

計算された属性

- せいみつぶんしりょう: 184.109944368 g/mol

- どういたいしつりょう: 184.109944368 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- ぶんしりょう: 184.23

- トポロジー分子極性表面積: 43.4

Tert-butyl 3-formylcyclobutane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27149974-0.05g |

tert-butyl 3-formylcyclobutane-1-carboxylate |

2567504-92-9 | 95.0% | 0.05g |

$315.0 | 2025-03-20 | |

| Enamine | EN300-27149974-0.5g |

tert-butyl 3-formylcyclobutane-1-carboxylate |

2567504-92-9 | 95.0% | 0.5g |

$1058.0 | 2025-03-20 | |

| Enamine | EN300-27149974-5.0g |

tert-butyl 3-formylcyclobutane-1-carboxylate |

2567504-92-9 | 95.0% | 5.0g |

$3935.0 | 2025-03-20 | |

| Enamine | EN300-27149974-5g |

tert-butyl 3-formylcyclobutane-1-carboxylate |

2567504-92-9 | 93% | 5g |

$3935.0 | 2023-09-11 | |

| 1PlusChem | 1P028BJR-2.5g |

tert-butyl3-formylcyclobutane-1-carboxylate |

2567504-92-9 | 93% | 2.5g |

$3350.00 | 2023-12-18 | |

| Aaron | AR028BS3-1g |

tert-butyl3-formylcyclobutane-1-carboxylate |

2567504-92-9 | 95% | 1g |

$1891.00 | 2025-02-17 | |

| Aaron | AR028BS3-5g |

tert-butyl3-formylcyclobutane-1-carboxylate |

2567504-92-9 | 93% | 5g |

$5436.00 | 2023-12-15 | |

| Enamine | EN300-27149974-1g |

tert-butyl 3-formylcyclobutane-1-carboxylate |

2567504-92-9 | 93% | 1g |

$1357.0 | 2023-09-11 | |

| 1PlusChem | 1P028BJR-250mg |

tert-butyl3-formylcyclobutane-1-carboxylate |

2567504-92-9 | 93% | 250mg |

$893.00 | 2023-12-18 | |

| Aaron | AR028BS3-100mg |

tert-butyl3-formylcyclobutane-1-carboxylate |

2567504-92-9 | 95% | 100mg |

$672.00 | 2025-02-17 |

Tert-butyl 3-formylcyclobutane-1-carboxylate 関連文献

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

2567504-92-9 (Tert-butyl 3-formylcyclobutane-1-carboxylate) 関連製品

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量